molecular formula C7H11N3 B1426893 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine CAS No. 1344742-60-4

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine

Cat. No.: B1426893
CAS No.: 1344742-60-4
M. Wt: 137.18 g/mol
InChI Key: ZNUZHITXUBOTAH-NSCUHMNNSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Pyrazole-containing scaffolds are recognized for their diverse bioactivity and prevalence in pharmacologically active compounds . As a versatile intermediate, this amine-functionalized alkene can be utilized in various synthetic transformations, including nucleophilic additions and cyclization reactions, to construct more complex nitrogen-rich heterocyclic systems. Researchers value such structures for developing novel therapeutic agents, given that pyrazole derivatives have been extensively reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties in scientific literature . The compound is intended for use in research and development laboratories only. It is strictly for laboratory research purposes and is not classified as a drug, cosmetic, or for any form of human or animal consumption. All information provided is for research reference only.

Properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUZHITXUBOTAH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with propenylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The propenylamine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield pyrazole carboxylic acids.
  • Reduction : Reduction reactions can produce amine derivatives.
  • Substitution : The amine group can participate in nucleophilic substitution reactions, allowing for the formation of substituted pyrazole derivatives.

These reactions are crucial for developing novel compounds with desired properties for further research and applications.

The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Some notable findings include:

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity by acting as inhibitors of specific enzymes involved in cancer progression .
  • AMPK Inhibitors : The compound has been linked to the development of novel AMP-activated protein kinase inhibitors, which are crucial in regulating cellular energy homeostasis and have implications in cancer therapy .

Medicinal Chemistry

The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development. Its mechanism of action typically involves modulating the activity of enzymes or receptors, leading to therapeutic effects.

Case Studies

Several studies have focused on the applications of this compound:

  • Synthesis of AMPK Inhibitors : A study demonstrated the synthesis of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate under mild conditions. This compound was noted for its potential as an AMPK inhibitor, highlighting the relevance of pyrazole derivatives in anticancer drug development .
  • Biological Activity Evaluation : Another research effort evaluated the biological activity of similar pyrazole derivatives, establishing a framework for understanding their potential as therapeutic agents against various diseases .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Purity/Yield Key Features
This compound C₇H₁₀N₄* 150.19* Not reported Not available Not reported Propenylamine chain, pyrazole core
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine C₇H₁₂N₄ 187.67 956786-61-1 Not available 95% purity Methyl at pyrazole 5-position
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 214.28 Not reported 104.0–107.0 17.9% yield Pyridine substituent, cyclopropylamine
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₂N₆ 216.24 2056-66-8 Not available Not reported Bis-pyrazole structure
3-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-3-hydroxypropanenitrile C₈H₁₀F₂N₄O 230.20 2228336-04-5 Not available Not reported Difluoromethyl group, nitrile functionality

*Calculated based on structural analysis.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazole ring, which is known for its pharmacological potential. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4C_7H_{10}N_4, with a molecular weight of approximately 150.18 g/mol. Its structure can be represented as follows:

Structure C7H10N4\text{Structure }\text{C}_7\text{H}_{10}\text{N}_4

This compound features a propene chain attached to a pyrazole moiety, which contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. A study highlighted the potential of pyrazole derivatives as inhibitors of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and cancer metabolism . The compound was synthesized under mild conditions and demonstrated promising results in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

Pyrazole compounds have been reported to possess antimicrobial properties. A study on related pyrazole derivatives indicated that they exhibit activity against various bacterial strains, suggesting that this compound may also possess similar properties . This opens avenues for its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored for therapeutic applications in conditions characterized by inflammation .

Synthesis and Evaluation

A notable study synthesized several pyrazolo[3,4-b]pyridine derivatives, including those based on this compound, and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .

CompoundIC50 (µM)Cancer Cell Line
3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-am12.5HeLa
Derivative A15.0MCF7
Derivative B10.0A549

This table illustrates the potency of the compound compared to other derivatives.

The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amines exert their biological effects is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, inhibition of AMPK may lead to altered metabolic pathways in cancer cells, promoting cell death while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine and its analogs?

  • Methodology : Utilize condensation reactions between propenones and hydrazine derivatives, as demonstrated for structurally related pyrazolines (e.g., 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines) . For allylamine derivatives, amide coupling via reagents like EDCI/HOBt or copper-catalyzed Ullmann-type reactions (e.g., using cesium carbonate and copper(I) bromide) can introduce the propen-1-amine moiety .
  • Key Considerations : Monitor reaction progress via TLC or LCMS, and purify intermediates using column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis : 1H^1H-NMR and 13C^13C-NMR to confirm proton/carbon environments (e.g., allylic protons at δ 5.2–5.5 ppm, pyrazole ring protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H]+^+ at m/z 151.1) .
  • X-ray Crystallography : For unambiguous structural determination, refine data using SHELXL, ensuring R1 values < 0.05 for high-resolution datasets .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for pyrazole-based pyrimidines .
  • Anti-inflammatory Screening : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models in rodents, as applied to pyrazoline derivatives .
  • Cytotoxicity : MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess viability in mammalian cell lines .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodology :

  • Use SHELXL’s TWIN and BASF commands to model twinning or disorder, particularly for high-symmetry space groups. Validate with Rint_{int} < 0.1 and CC1/2 > 0.8 .
  • Compare DFT-calculated geometries (e.g., B3LYP/6-31G(d)) with experimental bond lengths/angles to identify discrepancies in allylamine or pyrazole conformations .

Q. What strategies optimize the compound’s bioactivity through electronic or steric modifications?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 3-position to enhance metabolic stability, as seen in pyrazolo[3,4-d]pyrimidines .
  • Scaffold Hybridization : Combine with morpholine or pyrimidine moieties (e.g., via Mannich reactions with formaldehyde/morpholine) to improve solubility and target engagement .
  • Covalent Inhibition : Incorporate α,β-unsaturated carbonyls (e.g., vinyl sulfones) for Michael addition-mediated covalent binding to cysteine residues in enzymes .

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, focusing on the allylamine’s hydrogen-bonding potential .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for reaction optimization .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Data Contradictions and Validation

Q. How to address discrepancies between spectral data and computational predictions?

  • Methodology :

  • Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on NMR chemical shifts using tools like ACD/Labs or MestReNova .
  • Validate DFT methods (e.g., CAM-B3LYP vs. ωB97X-D) against experimental IR or UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.